molecular formula C10H11N5OS B2679816 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2195882-24-5

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2679816
CAS No.: 2195882-24-5
M. Wt: 249.29
InChI Key: UQXXOYCHHAKCGX-UHFFFAOYSA-N
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Description

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone features a unique hybrid structure combining an azetidine (four-membered saturated nitrogen heterocycle) linked to a 4-methylthiazole moiety via a methanone bridge.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-7-9(17-6-11-7)10(16)14-4-8(5-14)15-12-2-3-13-15/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXXOYCHHAKCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone typically involves multi-step organic reactions:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Thiazole Ring Formation: The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted azetidines and thiazoles.

Scientific Research Applications

Chemistry

In chemistry, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole and thiazole rings are known for their antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of triazoles and thiazoles.

Mechanism of Action

The mechanism of action of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone involves its interaction with biological targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, influencing enzyme binding and activity. The thiazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Key structural analogues include compounds 9a–9e () and 9b , 12a (), which share triazole and thiazole motifs but differ in substituents and connectivity:

Compound ID Core Structure Key Substituents Biological Activity (IC50, µM) Reference
Target Compound Azetidine-triazole + 4-methylthiazole None (4-methylthiazole) Not reported
9b () 1,3,4-Thiadiazole + triazole-thiazole 4-Fluorophenyl on thiazole HepG2: 2.94
12a () Thiazole + triazole 4-Substituted aryl on thiazole HepG2: 1.19; MCF-7: 3.4
9c () Acetamide-linked triazole-thiazole 4-Bromophenyl on thiazole Docking affinity data only
  • The 4-methylthiazole group lacks bulky aryl substituents (e.g., 4-bromophenyl in 9c), which may reduce steric hindrance but limit hydrophobic interactions in binding pockets .

Physicochemical Properties

  • Lipophilicity : The 4-methylthiazole group (logP ~1.8 estimated) likely renders the target compound less polar than 9c (4-bromophenyl, logP ~3.2) but more soluble than 12a (aryl-substituted, logP ~2.5) .
  • Thermal Stability : Azetidine’s ring strain may lower melting points compared to six-membered analogues, though experimental data are lacking .

SAR Insights

  • Thiazole Substituents : Aryl groups (e.g., 4-fluorophenyl in 9b ) improve activity over alkyl groups (e.g., 4-methyl in the target compound), suggesting that electron-deficient substituents enhance target engagement .

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-methylthiazol-5-yl)methanone is a novel synthetic organic molecule that features a unique combination of a triazole ring, an azetidine ring, and a thiazole moiety. This structural diversity suggests potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4OSC_{11}H_{12}N_4OS, with a molecular weight of approximately 252.31 g/mol. The compound typically appears as a solid and exhibits moderate solubility in organic solvents. Its synthesis often involves the Huisgen 1,3-dipolar cycloaddition , which is efficient for forming triazole linkages.

Biological Activity Overview

Research on triazole-containing compounds has shown promising biological activities, including:

  • Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives containing triazole have been reported to induce apoptosis in cancer cells while sparing normal cells .
  • Antimicrobial Properties : The presence of thiazole rings in compounds has been linked to antimicrobial activity against various pathogens. Studies indicate that thiazole derivatives can inhibit bacterial growth effectively .

Anticancer Activity

In vitro studies have shown that compounds similar to This compound exhibit potent anticancer properties:

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)0.43Induces apoptosis and inhibits migration
MCF-7 (Breast)0.72Inhibits NF-kB signaling pathways
A549 (Lung)0.15Increases ROS levels leading to apoptosis

These findings suggest that the compound may act through multiple pathways, including the induction of reactive oxygen species (ROS), which can lead to cell death.

Antimicrobial Activity

The thiazole component is critical for the antimicrobial properties observed in related compounds:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Triazole Derivatives : A study evaluated various triazole-containing compounds for their anticancer potential. The results indicated that those with azetidine and thiazole moieties exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their analogs lacking these functional groups .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives. The study found that modifications at the thiazole position significantly impacted the activity against common pathogens, suggesting a structure-activity relationship that could be exploited in drug design .

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